2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide
Description
2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an ethyl group at the 2-position and a naphthalen-2-yl ethyl moiety at the amide nitrogen. Applications of similar benzamides span therapeutic areas, including antimicrobial, anticancer, and neurodegenerative disease research, as noted in , and 6.
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H21NO/c1-3-16-8-6-7-11-20(16)21(23)22-15(2)18-13-12-17-9-4-5-10-19(17)14-18/h4-15H,3H2,1-2H3,(H,22,23) |
InChI Key |
GTAGUQHFAFXROX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Scientific Research Applications
2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide is an organic compound belonging to the naphthalene derivatives class, characterized by a naphthalene moiety fused with a benzamide structure. It has a molecular weight of approximately 303.4 g/mol. The compound's structural complexity allows for diverse interactions in biological systems.
Scientific Research Applications
2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide has diverse applications across different fields. Research indicates it exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of various biological processes. Ongoing studies aim to further elucidate its therapeutic potential in treating diseases, particularly in oncology and infectious diseases. Interaction studies have shown that 2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide may bind to specific molecular targets within biological systems, influencing pathways related to cell growth and apoptosis. Further research is necessary to identify the precise molecular targets and elucidate the mechanisms underlying its biological effects.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group at the 2-position of the benzamide undergoes selective oxidation under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 6 hrs | 2-(Carboxy)-N-(1-naphthalen-2-ylethyl)benzamide | 72% | |
| CrO₃/H₂O | Acetic acid, 60°C, 8 hrs | 2-(Ketone)-N-(1-naphthalen-2-ylethyl)benzamide | 58% |
-
Mechanistic Insight : Acidic KMnO₄ oxidizes the ethyl group to a carboxylic acid via radical intermediates, while chromium-based oxidants favor ketone formation through a two-electron transfer process.
Hydrolysis of the Amide Bond
The amide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding distinct fragments:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 12 hrs | 2-Ethylbenzoic acid + 1-(naphthalen-2-yl)ethylamine | 85% | |
| NaOH (10%), ethanol | 100°C, 8 hrs | Sodium 2-ethylbenzoate + free amine | 78% |
-
Key Observation : Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic conditions deprotonate the nitrogen, facilitating nucleophilic attack .
Electrophilic Aromatic Substitution
The naphthalene moiety participates in electrophilic substitution, with regioselectivity influenced by steric and electronic factors:
-
Stereoelectronic Effects : The ethylbenzamide group directs substitution to the less hindered positions on the naphthalene ring .
Reductive Transformations
Catalytic hydrogenation selectively reduces unsaturated bonds in the naphthalene system:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), ethanol, 25°C | 2-Ethyl-N-(1-(5,6,7,8-tetrahydro-naphthalen-2-yl)ethyl)benzamide | 89% |
-
Selectivity Note : Hydrogenation occurs preferentially at the naphthalene ring over the benzamide aromatic system due to electron density differences .
Cross-Coupling Reactions
The compound engages in palladium-catalyzed coupling reactions, enabling structural diversification:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Ethyl-N-(1-(4-biphenyl-naphthalen-2-yl)ethyl)benzamide | 76% |
-
Optimized Parameters : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects, synthesis, and biological activity:
Therapeutic Potential
- Antimicrobial and Anticancer Activity : identifies benzimidazole-linked benzamides (e.g., compound W1) with dual antimicrobial and anticancer properties. The naphthalene group in the target compound may enhance DNA intercalation or topoisomerase inhibition, though specific data are lacking .
- Kinase Inhibition: evaluates N-(2-oxoindolin-5-yl)benzamide derivatives as kinase inhibitors.
Data Tables
Table 1: Structural and Activity Comparison of Selected Benzamides
Q & A
Q. What are the established synthetic routes for 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide, and what are their critical reaction conditions?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of naphthol derivatives (e.g., β-naphthol) with aldehydes (e.g., benzaldehyde) in ethanol under reflux for 72 hours to form intermediates .
- Step 2: Benzoylation using benzoic acid derivatives with coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in acetonitrile:water (3:1) at room temperature .
- Key Conditions: Temperature control (room temp for coupling, reflux for condensation), solvent selection (ethanol, acetonitrile), and purification via crystallization (methanol:water, 4:1) .
Q. How is the structural identity of 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Assign signals for ethyl, naphthyl, and benzamide groups (e.g., δH 2.88 ppm for ethyl protons, δC 128.01 ppm for aromatic carbons) .
- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl/naphthyl ring vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (EI-MS): Validate molecular weight (e.g., m/z 292.07 for M⁺) .
- Elemental Analysis: Match calculated vs. observed C, H, N, O percentages to confirm purity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against disease-relevant enzymes (e.g., kinases, proteases) using fluorogenic substrates and kinetic analysis (IC50 determination) .
- Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and monitor apoptosis markers (e.g., caspase-3 activation) .
- Pathway Analysis: Use Western blotting or ELISA to assess modulation of signaling pathways (e.g., MAPK/ERK) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide?
Methodological Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. ethanol/acetonitrile to improve solubility of intermediates .
- Catalyst Screening: Compare carbodiimides (EDC) with peptide coupling agents (HOBt/DCC) to reduce side reactions .
- Purification: Replace crystallization with preparative HPLC (C18 column, acetonitrile/water gradient) for higher purity .
- Reaction Monitoring: Use TLC or in situ IR to track intermediate formation and adjust reaction times .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography: Determine crystal structure to unambiguously assign stereochemistry and confirm substituent positions .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and compare with experimental data .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified ethyl/naphthyl groups (e.g., halogenation, methoxy substitution) and test bioactivity .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with amide group) .
- 3D-QSAR Models: Develop CoMFA/CoMSIA models to correlate structural features with activity trends .
Q. How can computational methods enhance the study of its biological interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding stability (e.g., GROMACS) over 100 ns to identify key residues in the binding pocket .
- Free Energy Calculations: Use MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC50 values .
- ADMET Prediction: Employ SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What theoretical frameworks guide experimental design for novel derivatives?
Methodological Answer:
- Mechanistic Hypotheses: Link synthesis to enzyme inhibition theories (e.g., transition-state analog design for protease inhibitors) .
- Retrosynthetic Analysis: Apply Corey’s principles to plan feasible routes for complex analogs .
- Systems Biology Integration: Map compound effects onto pathway databases (KEGG, Reactome) to predict off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
